

validating the role of 3-Oxo-cinobufagin in inhibiting the PI3K/AKT pathway

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Compound of Interest

Compound Name: 3-Oxo-cinobufagin

Cat. No.: B15593953

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3-Oxo-cinobufagin: A Potent Inhibitor of the PI3K/AKT Pathway in Cancer

A comprehensive analysis of **3-Oxo-cinobufagin**'s efficacy and mechanism of action in comparison to other PI3K/AKT pathway inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. **3-Oxo-cinobufagin**, a bufadienolide derived from traditional Chinese medicine, has emerged as a promising anti-cancer agent that exerts its effects, at least in part, by inhibiting this crucial pathway. This guide provides a comparative analysis of **3-Oxo-cinobufagin**'s performance against other known PI3K/AKT inhibitors, supported by experimental data and detailed protocols to facilitate further research.

Comparative Efficacy of PI3K/AKT Inhibitors

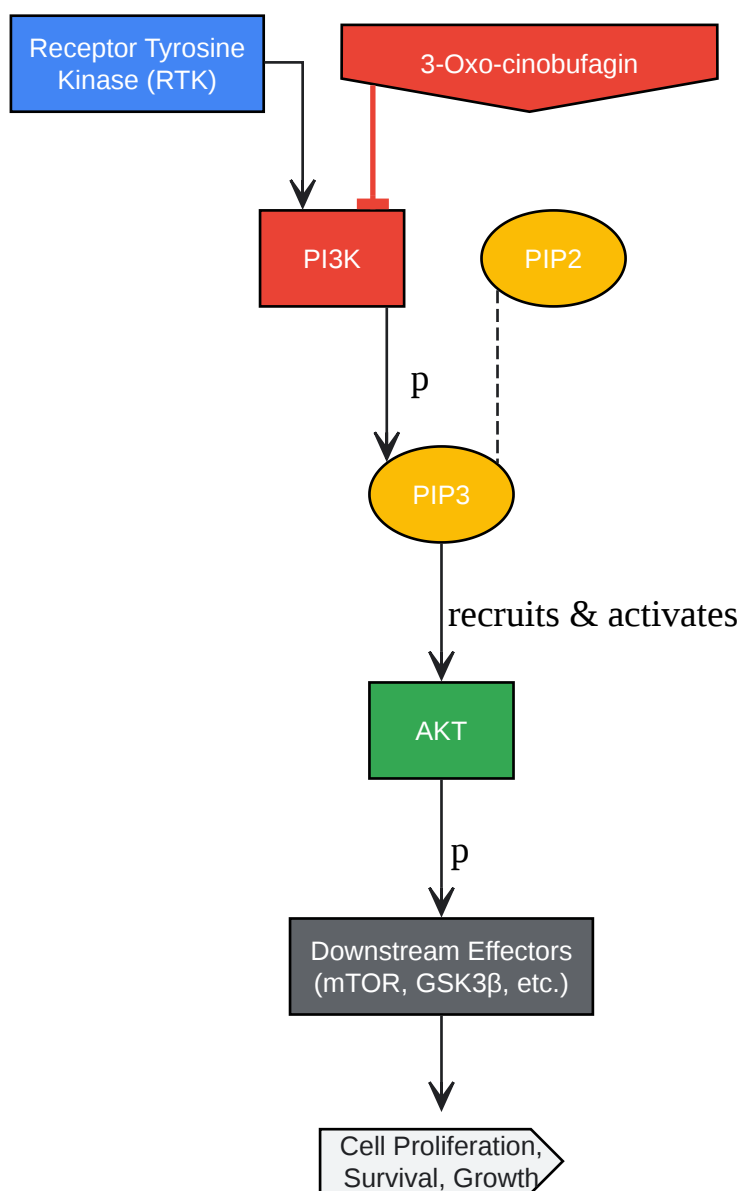
The inhibitory potential of **3-Oxo-cinobufagin** has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **3-Oxo-cinobufagin** and other well-established PI3K/AKT inhibitors. While a direct head-to-head comparison in a single study is not yet available, this compilation from various sources provides valuable insights into its relative potency.

Compound	Cell Line	IC50 (μM)	Pathway Target
3-Oxo-cinobufagin	HCT116 (Colorectal)	0.7821	PI3K/AKT
RKO (Colorectal)	0.3642	PI3K/AKT	
SW480 (Colorectal)	0.1822	PI3K/AKT	
A375 (Melanoma)	~0.43 (0.2 μg/mL)	PI3K/AKT	
BKM120 (Buparlisib)	HCT116 (Colorectal)	1.3	Pan-PI3K
Alpelisib (BYL719)	HCT116 (Colorectal)	>1 (significant viability decrease at 1 μM)	PI3Kα
SW480 (Colorectal)	>1 (50% viability reduction at 1 μM)	PI3Kα	
MK-2206	GEO (Colorectal)	0.35	Allosteric AKT
Perifosine	Multiple Myeloma	4.7	AKT

Note: IC50 values are sourced from multiple studies and may vary based on experimental conditions.

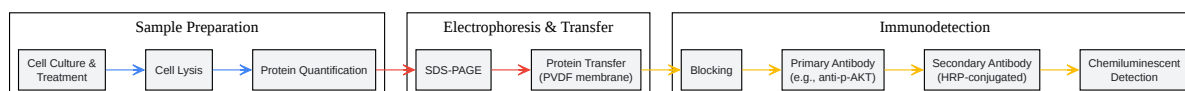
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to validate the role of **3-Oxo-cinobufagin**, the following diagrams have been generated using Graphviz.



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Caption: The PI3K/AKT signaling pathway and the inhibitory action of **3-Oxo-cinobufagin**.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com